molecular formula C23H31ClFN5O5S2 B13995944 2-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride; ethanesulfonic acid CAS No. 31607-11-1

2-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride; ethanesulfonic acid

Cat. No.: B13995944
CAS No.: 31607-11-1
M. Wt: 576.1 g/mol
InChI Key: IVBOMPQMPPJNBJ-UHFFFAOYSA-N
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Description

2-chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride is a complex organic compound that belongs to the class of sulfonyl fluorides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride involves multiple steps. One common method involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with a phenylbutyl derivative under controlled conditions. The reaction typically requires a base such as sodium carbonate and a solvent like dioxane or dichloroethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization or chromatography to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.

Common Reagents and Conditions

Common reagents used in these reactions include sodium carbonate, dioxane, dichloroethane, and various nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids.

Scientific Research Applications

2-chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl fluoride group.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can disrupt various biochemical pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride is unique due to its combination of a triazine ring, a phenyl group, and a sulfonyl fluoride group

Properties

CAS No.

31607-11-1

Molecular Formula

C23H31ClFN5O5S2

Molecular Weight

576.1 g/mol

IUPAC Name

2-chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C21H25ClFN5O2S.C2H6O3S/c1-21(2)27-19(24)26-20(25)28(21)16-9-5-8-14(12-16)6-3-4-7-15-10-11-18(17(22)13-15)31(23,29)30;1-2-6(3,4)5/h5,8-13H,3-4,6-7H2,1-2H3,(H4,24,25,26,27);2H2,1H3,(H,3,4,5)

InChI Key

IVBOMPQMPPJNBJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=CC(=C2)CCCCC3=CC(=C(C=C3)S(=O)(=O)F)Cl)N)N)C

Origin of Product

United States

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